

Cloperastine Fendizoate LOD and LOQ calculation

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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Analytical Methods at a Glance

The table below summarizes the key analytical methods found in the search results for analyzing **Cloperastine Fendizoate** (CLOP) and its related substances.

Method Purpose	Technique	Key Experimental Parameters	Reported LOD / LOQ (or related data)	Reference
Determination of CLOP in formulation	Green HPLC-UV [1]	Column: C18 ; Mobile Phase: Ethanol:0.1% orthophosphoric acid (50:50, v/v) ; Flow Rate: 1.0 mL/min ; Detection: 250 nm .	Linearity: 5.0–200.0 µg/mL. (LOD/LOQ not explicitly stated).	[1]

| **Determination of Genotoxic Impurities** | GC-MS & HPLC-DAD [2] | **GC-MS:** VF-23 ms column; SIM at *m/z* 80. **HPLC-DAD:** Shield RP8 column; Mobile Phase: **Phosphate buffer (pH 3)-Methanol-ACN**; Detection: **227 nm**. | **LOD achieved** for impurities (2-CE, MPTS, CEPTS). Specific values not provided. | [2] | | **Simultaneous analysis of CLOP in combination** | HPTLC-Densitometry [3] | Stationary Phase: **Silica gel F254**; Mobile Phase: **Toluene:Ethanol:Acetone:Ammonia (3:3:3:1, v/v)**; Detection: **230 nm**. | **LOQ for Levocloperastine Fendizoate: 0.8 µg/spot**. (LOD not stated). | [3] | | **Bioequivalence Study** | LC-

MS/MS [4] | Application: **Pharmacokinetic study** in human plasma. | Method focused on concentration measurement in biological matrix; LOD/LOQ not relevant for this guide. | [4] |

Detailed Experimental Protocols

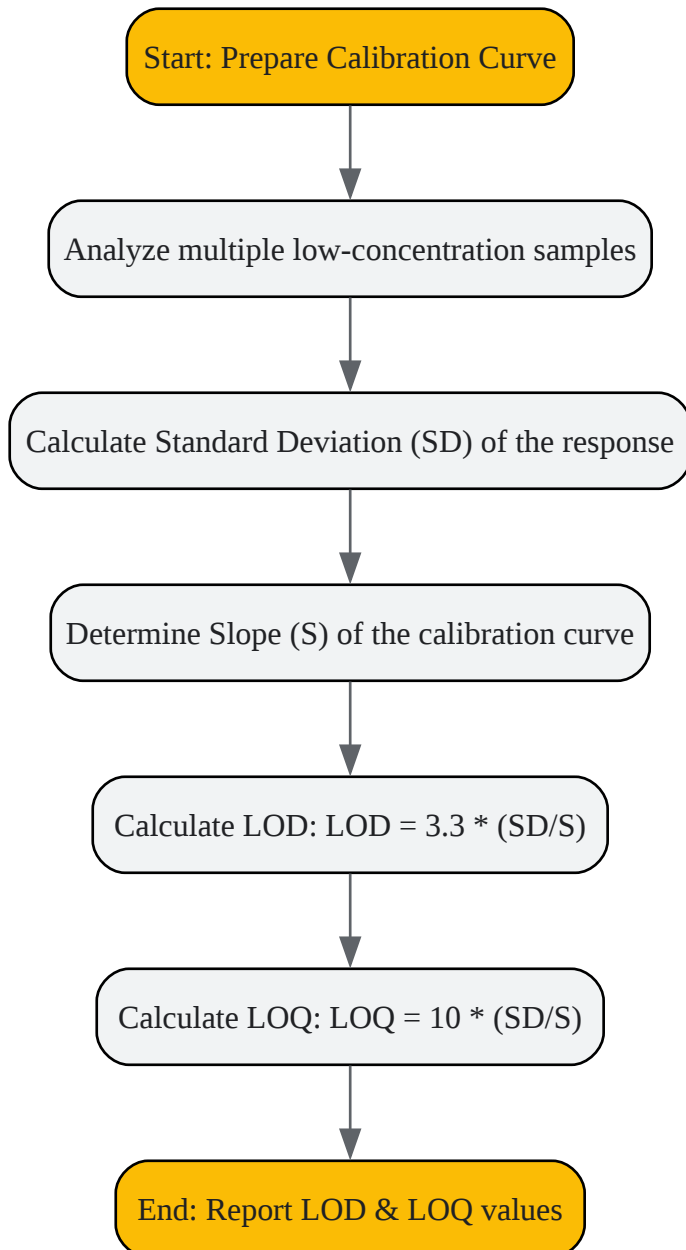
Here is a deeper dive into the methodologies from the search results that detail how the analyses were performed.

- **Green HPLC Method for CLOP and Degradation Products [1]**
 - **Chromatographic Conditions:** The method uses an isocratic elution with an eco-friendly mobile phase of ethanol and 0.1% orthophosphoric acid (pH 4) in a 50:50 ratio. The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 250 nm.
 - **Validation:** The method was validated per ICH guidelines. It demonstrated good linearity in the concentration range of **5.0–200.0 µg/mL**. While the specific LOD and LOQ are not stated, this range and a high mean recovery of **100.43 ± 0.148%** confirm the method's suitability for the quantitative analysis of CLOP in bulk and pharmaceutical suspensions (e.g., Notussil).
 - **Stress Testing:** The method successfully separated CLOP from its degradation products, primarily benzaldehyde (m/z 105.03), formed under acidic, basic, and oxidative stress conditions.
- **HPTLC-Densitometry for a Binary Mixture [3]**
 - **Methodology:** This method was developed for the simultaneous analysis of Levocloperastine Fendizoate (LCF) and Chlorpheniramine maleate. The samples were spotted on silica gel F254 plates and developed using a toluene-ethanol-acetone-ammonia mixture.
 - **Validation:** The method was linear for LCF in the range of **0.8–10.0 µg/spot**, with the lower end representing the **LOQ**. The R_f values for LCF and CPM were **0.78** and **0.37**, respectively, indicating good separation.

How LOD and LOQ Are Typically Calculated

Since explicit calculation details for **Cloperastine Fendizoate** are not fully provided in the search results, it is standard practice to determine LOD and LOQ based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines [2].

The following diagram illustrates the standard workflow for calculating LOD and LOQ based on the calibration curve method.



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Key Takeaways for Researchers

Based on the information gathered, here are the main points to consider:

- **Method Selection:** The choice of technique (HPLC, HPTLC, GC-MS) depends on your analysis goal, such as quantifying the main drug, detecting impurities, or analyzing combination products.
- **Data Gap:** The search results confirm that LOD and LOQ are standard validation parameters [2], but the specific numerical values for **Cloperastine Fendizoate** itself are not consistently reported across all studies.
- **Path Forward:** To complete a comprehensive comparison guide, you may need to consult specialized pharmacological databases or the original full-text validation reports for these methods to find the complete set of LOD and LOQ values.

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